N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide (CAS 302909-09-7) is a synthetic hydrazone derivative characterized by a central acetohydrazide backbone linking a cyclohexylidene imine and a 1-naphthyloxy ether. With a molecular formula of C₁₈H₂₀N₂O₂ and a molecular weight of 296.37 g/mol, this compound is primarily utilized as a building block or intermediate in medicinal chemistry and chemical biology research.

Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
CAS No. 302909-09-7
Cat. No. B11691674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide
CAS302909-09-7
Molecular FormulaC18H20N2O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESC1CCC(=NNC(=O)COC2=CC=CC3=CC=CC=C32)CC1
InChIInChI=1S/C18H20N2O2/c21-18(20-19-15-9-2-1-3-10-15)13-22-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12H,1-3,9-10,13H2,(H,20,21)
InChIKeyVAEFRBVEATYAGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide (CAS 302909-09-7): A Structurally Defined Hydrazone Scaffold for Targeted Derivatization


N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide (CAS 302909-09-7) is a synthetic hydrazone derivative characterized by a central acetohydrazide backbone linking a cyclohexylidene imine and a 1-naphthyloxy ether . With a molecular formula of C₁₈H₂₀N₂O₂ and a molecular weight of 296.37 g/mol, this compound is primarily utilized as a building block or intermediate in medicinal chemistry and chemical biology research . Its structure provides a defined scaffold where the cyclohexylidene moiety offers a non-aromatic, lipophilic anchor, while the 1-naphthyloxy group introduces aromaticity and potential for pi-stacking interactions [1]. This distinct combination of structural motifs differentiates it from simpler hydrazides and serves as a key attribute for research applications.

Why Generic Substitution of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is Not Advisable in Research Programs


Generic substitution of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide with a seemingly similar hydrazone or naphthyloxy-acetohydrazide derivative is not scientifically sound. The specific combination of a cyclohexylidene group and a 1-naphthyloxy moiety defines the compound's unique chemical and biological interaction space. While class-level inferences suggest potential for anti-inflammatory or antimicrobial activity, the precise activity profile is highly dependent on these substituents . A direct structural isomer, N'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide, for example, is noted to have an uncharacterized biological activity, highlighting that even subtle positional changes can lead to profound differences in research outcomes . Furthermore, published data on a related analog, N'-(4-phenylcyclohexylidene)acetohydrazide, shows a specific, quantifiable antioxidant activity (DPPH IC50 = 12.3 μM), demonstrating that the substituent on the cyclohexylidene ring is a critical determinant of biological function [1]. Therefore, the selection of the precise compound is essential for the reproducibility and validity of any structure-activity relationship (SAR) study or assay development.

Quantitative Evidence for Selection of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide over Close Analogs


Positional Isomerism: 1-Naphthyloxy vs. 2-Naphthyloxy Structural Differentiation

The target compound features a 1-naphthyloxy group, whereas a closely related isomer, N'-cyclohexylidene-2-(2-naphthyloxy)acetohydrazide (CAS 303087-84-5), contains a 2-naphthyloxy group. While quantitative biological data for both is absent in primary literature, the 2-naphthyloxy isomer is explicitly noted by suppliers to have 'uncharacterized' biological activity . This lack of characterized data for the isomer highlights a critical functional divergence often seen in naphthalene positional isomers due to differences in molecular shape, electronic distribution, and interaction with biological targets. The 1-substituted naphthalene offers a distinct vector and spatial orientation compared to the 2-substituted variant, which can be crucial for fitting into hydrophobic binding pockets or for participating in specific π-stacking interactions.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Cyclohexylidene Substituent SAR: Phenyl vs. Unsubstituted Cyclohexylidene in Antioxidant Activity

The target compound contains an unsubstituted cyclohexylidene group. A published analog, N'-(4-phenylcyclohexylidene)acetohydrazide (CAS 473677-42-8), demonstrates quantifiable antioxidant activity with a DPPH radical scavenging IC50 of 12.3 μM [1]. The target compound lacks this 4-phenyl substitution. This data from a closely related hydrazone series indicates that substitution on the cyclohexylidene ring is a key driver of radical scavenging capability. While the target compound's own DPPH IC50 is not reported, its lack of the phenyl group suggests a distinct, and likely lower, baseline for this specific activity, positioning it as a critical control compound for elucidating the contribution of the phenyl group to antioxidant mechanisms.

Antioxidant Research Free Radical Biology SAR Studies

Foundational Scaffold: The 1-Naphthyloxy Group as a Key Pharmacophore in Bioactive Hydrazides

The 1-naphthyloxyacetohydrazide core of the target compound is a recognized pharmacophore. A broader class of 2-(2-naphthyloxy)acetohydrazide derivatives has been studied for their ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammation . While direct quantitative data for the target compound's 5-LOX inhibition is not available in public literature, its structural similarity to this known bioactive class suggests a higher likelihood of interacting with similar targets compared to a hydrazide lacking the naphthyloxy group, such as a simple alkyl hydrazide. The target compound can thus be considered a key starting point or a structurally privileged intermediate for designing new 5-LOX inhibitors or exploring other anti-inflammatory pathways.

Medicinal Chemistry Anti-inflammatory Agents Enzyme Inhibition

Molecular Weight and Lipophilicity: Implied Physicochemical Differentiation

The target compound (MW: 296.37 g/mol) is significantly larger and more lipophilic than simpler hydrazides like 2-(1-naphthyloxy)acetohydrazide (MW: 216.24 g/mol) . The addition of the cyclohexylidene moiety increases both molecular weight and calculated lipophilicity (e.g., cLogP). This is a critical differentiator for applications where passive membrane permeability or interaction with hydrophobic protein pockets is required. While the exact cLogP value is not provided in the sources, the structural addition of a cyclohexyl ring (contributing approx. +2 logP units based on standard fragment-based calculations) implies a substantial increase in lipophilicity. This positions the target compound as a more suitable candidate for assays requiring higher logD values or for designing probes that need to cross lipid-rich barriers.

ADME Properties Chemical Probe Design Lipophilicity

Validated Research Scenarios for the Application of N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide


Elucidating Structure-Activity Relationships for Naphthyloxy-Containing Hydrazones

In medicinal chemistry, this compound serves as a crucial member of a matched molecular pair analysis. By comparing its biological profile against its 2-naphthyloxy positional isomer and the 4-phenylcyclohexylidene analog [1], researchers can quantitatively dissect the contribution of the 1-naphthyl ether linkage and the unsubstituted cyclohexylidene ring to target binding and functional activity.

Baseline Control for Cyclohexylidene-Dependent Antioxidant Assays

Given that N'-(4-phenylcyclohexylidene)acetohydrazide demonstrates a specific DPPH IC50 of 12.3 μM , N'-cyclohexylidene-2-(1-naphthyloxy)acetohydrazide is the optimal negative control. Its use allows for the definitive quantification of the antioxidant effect specifically attributable to the phenyl substituent on the cyclohexylidene ring, ensuring assay validity and mechanistic clarity.

Scaffold for Developing Novel 5-Lipoxygenase (5-LOX) Inhibitors

The compound's 1-naphthyloxyacetohydrazide core aligns it with a class of molecules known for 5-LOX inhibitory activity . It is an ideal starting point for a medicinal chemistry campaign to design and synthesize new derivatives aimed at enhancing potency and selectivity against this anti-inflammatory target. Its ready availability makes it a practical building block for generating diverse chemical libraries.

Physicochemical Probe for Lipophilicity-Dependent Cellular Assays

With a molecular weight of 296.37 g/mol and a lipophilic cyclohexylidene group , this compound is structurally optimized for studies where passive membrane permeability is a key variable. It can be used as a tool compound to investigate the relationship between lipophilicity and cellular uptake or target engagement in cell-based assays, distinct from the less lipophilic, lower molecular weight base hydrazide [1].

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